Procainamide methacrylamide

描述

Contextualization of Procainamide (B1213733) Derivatives in Functional Molecule Design

The design of functional molecules often involves using established chemical structures as scaffolds for creating new materials with specific, tailored properties. Procainamide, with its inherent chemical functionalities, serves as a valuable parent compound for such derivatization. guidechem.com The modification of procainamide, such as replacing the primary amine group with a methacrylamide (B166291) group, transforms it from a simple therapeutic agent into a functional monomer. vulcanchem.com This strategic derivatization is a core concept in materials science, enabling the development of polymers with programmed behaviors. These functionalized polymers are explored for a variety of advanced applications, from drug delivery systems to smart catalysis. csic.esmdpi.com

Rationale for Methacrylamide Functionalization in Enabling Research Applications

The introduction of a methacrylamide group onto the procainamide structure is a deliberate chemical strategy to impart polymerizability. The methacrylamide functional group is well-suited for polymerization reactions, particularly free-radical polymerization, allowing it to be incorporated into long polymer chains. asianpubs.orgresearchgate.net This process is crucial for creating "smart polymers" that can respond to external environmental changes. csic.esjapsonline.com

The synthesis of procainamide methacrylamide typically involves the reaction of procainamide with methacrylic anhydride (B1165640). vulcanchem.com The resulting monomer can then be copolymerized with other monomers, such as N-isopropylacrylamide (NIPAAm), to create materials that are responsive to stimuli like temperature and pH. mdpi.comacs.orgmdpi.com This responsiveness is due to the balance of hydrophobic and hydrophilic groups within the polymer structure. japsonline.com The ability to form these advanced polymers is the primary reason for the methacrylamide functionalization, opening the door to numerous research applications.

Overview of Core Academic Research Domains and Investigative Paradigms for the Compound

The unique characteristics of this compound have positioned it as a compound of interest in several interconnected research fields.

Materials Science: This field leverages the polymers created from this compound to develop "smart" materials, particularly stimuli-responsive hydrogels. nih.gov These are cross-linked polymer networks capable of swelling or shrinking in response to changes in their environment, such as pH or temperature. mdpi.comnih.gov Research paradigms include characterizing the swelling behavior, the lower critical solution temperature (LCST), and the mechanical properties of these hydrogels to assess their potential for various applications. japsonline.comacs.org

Biomedical Engineering: In biomedical engineering, the focus is on applying these smart polymers as carriers for drug delivery. mdpi.comrsc.orgnih.gov The ability of a hydrogel to change its properties in response to physiological cues (like the pH change from the stomach to the intestine) makes it a candidate for targeted drug release. nih.gov Investigative approaches often involve loading the hydrogels with model drugs and studying their release profiles under different simulated physiological conditions. nih.govgoogle.com

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₇H₂₅N₃O₂ |

| Molecular Weight | 303.399 g/mol |

| Density | 1.081 g/cm³ |

| Boiling Point | 513.4°C at 760 mmHg |

| Flash Point | 264.3°C |

| Polar Surface Area | 61.44 Ų |

| LogP | 2.73670 |

| Refractive Index | 1.553 |

| Data sourced from a chemical supplier datasheet. vulcanchem.com |

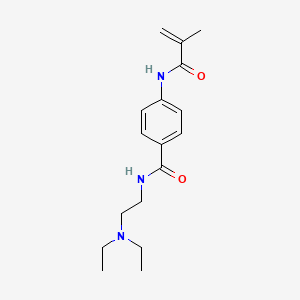

Structure

3D Structure

属性

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-(2-methylprop-2-enoylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-5-20(6-2)12-11-18-17(22)14-7-9-15(10-8-14)19-16(21)13(3)4/h7-10H,3,5-6,11-12H2,1-2,4H3,(H,18,22)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXFVRVDFYOUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229259 | |

| Record name | Procainamide methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78723-47-4 | |

| Record name | Procainamide methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078723474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procainamide methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Pathways

General Synthetic Routes to Procainamide (B1213733) Methacrylamide (B166291)

The creation of procainamide methacrylamide-based polymers begins with the synthesis of the monomer itself, followed by controlled polymerization to achieve polymers with desired characteristics.

Monomer Synthesis via Acylation and Amidation Reactions

The synthesis of the this compound monomer typically involves creating an amide linkage between procainamide and a methacrylic acid derivative. This is a multi-step process that begins with the modification of procainamide to introduce a reactive functional group.

Low molecular weight derivatives of procainamide with a terminal functional group are first prepared. For instance, N-(ω-amino alkanoyl) derivatives of procainamide can be synthesized. researchgate.net Another approach involves the preparation of the succinic half-amide of procainamide. researchgate.net These reactions effectively add a spacer arm to the procainamide molecule, terminating in a group that can then be reacted with a methacrylamide precursor.

The core of the monomer synthesis is the acylation or amidation reaction. In a typical acylation, the amino group of a modified procainamide can react with an activated methacrylic acid, such as methacryloyl chloride, to form the final this compound monomer. This process is analogous to the synthesis of other functionalized methacrylamide monomers. The metabolism of procainamide itself involves acetylation, a similar chemical transformation, where the aromatic amine is acetylated to N-acetylprocainamide. nih.govwikipedia.org

The synthesis can be summarized in the following general steps:

Protection of the aromatic amine: To ensure selective reaction at the desired site, the primary aromatic amino group of procainamide may be protected.

Introduction of a linker/spacer: A bifunctional molecule is reacted with the secondary amine of procainamide.

Reaction with methacrylic derivative: The terminal group of the linker is then reacted with a methacrylic acid derivative to form the methacrylamide group.

Deprotection: The protecting group on the aromatic amine is removed to yield the final this compound monomer.

Controlled Polymerization Techniques for Methacrylamide Moieties

Once the this compound monomer is synthesized, it can be polymerized to form a variety of macromolecular structures. Controlled polymerization techniques are crucial for producing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific architectures. d-nb.info For methacrylamide and its derivatives, several controlled radical polymerization (CRP) methods are particularly effective.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CRP method that can be used for a wide range of monomers, including methacrylamides, under various reaction conditions. researchgate.netsigmaaldrich.comsigmaaldrich.com The process involves a chain transfer agent (CTA) that reversibly terminates the growing polymer chains, allowing for controlled growth. For methacrylamides, specific CTAs, such as trithiocarbonates, are effective. sigmaaldrich.com RAFT has been successfully used to polymerize various methacrylamide derivatives, including N-(2-hydroxypropyl)methacrylamide (HPMA) and peptide-based methacrylamide monomers, achieving polymers with low dispersity (Đ < 1.25). mdpi.comrsc.org Aqueous RAFT polymerization has also been employed to prepare antimicrobial poly(methacrylamide) derivatives. nih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. researchgate.netwikipedia.orgsigmaaldrich.com ATRP has been successfully applied to the polymerization of various methacrylates and methacrylamides, yielding well-defined polymers. researchgate.netcmu.edu The choice of ligand for the metal catalyst is critical for controlling the polymerization. wikipedia.org While highly effective, a potential drawback of ATRP is the need to remove the metal catalyst from the final polymer product, which can be a concern for biomedical applications. wikipedia.org

The table below summarizes key aspects of these controlled polymerization techniques for methacrylamide moieties.

| Polymerization Technique | Key Features | Typical Monomers | Advantages |

| RAFT Polymerization | Utilizes a chain transfer agent (CTA) for reversible chain termination. | Methacrylates, Acrylates, Acrylamides, Styrenes. sigmaaldrich.com | Tolerant to a wide range of functional groups and reaction conditions. researchgate.net |

| ATRP | Employs a transition metal catalyst for reversible activation/deactivation. | Methacrylates, Acrylates, Styrenes. wikipedia.org | Produces well-defined polymers with narrow molecular weight distributions. researchgate.net |

Synthesis of this compound-Containing Polymeric Architectures

The this compound monomer can be incorporated into a variety of polymer architectures, including copolymers, polysaccharide conjugates, and hydrogels, to create materials with specific properties for drug delivery and other biomedical applications.

Fabrication of N-(2-Hydroxypropyl)methacrylamide (HPMA) Copolymers

HPMA copolymers are well-studied, water-soluble, and biocompatible polymers that have been extensively investigated as drug carriers. nih.govwikipedia.orgresearchgate.netsigmaaldrich.com The incorporation of this compound into HPMA copolymers can be achieved through copolymerization of the respective monomers.

The synthesis typically involves the free radical polymerization of HPMA and the this compound monomer in a suitable solvent. The ratio of the two monomers in the feed can be adjusted to control the amount of procainamide incorporated into the final copolymer. These copolymers can be designed to have specific molecular weights and to contain enzymatically cleavable linkers, allowing for the controlled release of the drug within the target cells. researchgate.net HPMA copolymers containing drug-linked oligopeptide side chains can be synthesized to be water-soluble. nih.gov

Integration into Polysaccharide-Based Conjugates (e.g., Dextran (B179266), Inulin (B196767) Derivatives)

Polysaccharides such as dextran and inulin are natural, biodegradable polymers that are also attractive candidates for drug delivery systems. researchgate.netnih.gov Procainamide can be conjugated to these polysaccharides to create prodrugs with altered pharmacokinetic profiles.

The synthesis of these conjugates often involves the chemical activation of the polysaccharide followed by coupling with procainamide or a derivative. researchgate.net Common activation methods include:

Periodate Oxidation: This method creates aldehyde groups on the polysaccharide, which can then react with an amino group on procainamide or a spacer-modified procainamide to form a Schiff base. This can be subsequently reduced to form a stable amine linkage. researchgate.netmdpi.com

Succinoylation: Inulin can be reacted with succinic anhydride (B1165640) to introduce carboxylic acid groups. These can then be activated and coupled with an amino-functionalized procainamide derivative. researchgate.netresearchgate.net

Epoxidation: Inulin can be activated with epichlorohydrin (B41342) to form a 3-chloro-2-hydroxypropyl derivative, which can then react with procainamide. mdpi.com

The properties of the resulting conjugate, such as drug loading and release rate, can be tuned by varying the molecular weight of the polysaccharide, the degree of activation, and the nature of the spacer used to link procainamide. researchgate.net

The following table outlines methods for conjugating procainamide to polysaccharides.

| Polysaccharide | Activation Method | Coupling Chemistry | Reference |

| Dextran | Periodate Oxidation | Reductive Alkylation | researchgate.net |

| Inulin | Periodate Oxidation | Reductive Alkylation | researchgate.netmdpi.com |

| Inulin | Succinoylation | Amidation | researchgate.netresearchgate.net |

| Inulin | Epoxidation | Nucleophilic Substitution | mdpi.com |

Grafting and Crosslinking Strategies for Hydrogel Formation

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb large amounts of water, making them suitable for a variety of biomedical applications, including controlled drug release. sid.ir this compound can be incorporated into hydrogels through grafting or crosslinking strategies.

Grafting: this compound can be grafted onto a pre-existing polymer backbone. This can be achieved by initiating the polymerization of the monomer from functional groups present on the polymer backbone.

Crosslinking: Hydrogels can be formed by copolymerizing this compound with a multifunctional crosslinking agent. This results in a three-dimensional network where the procainamide moiety is covalently incorporated. Alternatively, if the this compound copolymer has reactive side groups, these can be crosslinked in a subsequent reaction to form a hydrogel. For example, gelatin can be modified with methacrylamide groups (GelMA) to create a photosensitive material that can be crosslinked to form a hydrogel. nih.gov While not directly involving this compound, this demonstrates the principle of using methacrylamide functionalities for hydrogel formation. Hydrogels containing procainamide have been developed, with one such system capable of the dual delivery of procainamide and amikacin. nih.gov

Design and Synthesis of Related Procainamide-Tagged Probes for Research

The development of molecular probes from established chemical scaffolds is a fundamental strategy in chemical biology and drug discovery. Procainamide, recognized for its activity as a DNA methyltransferase 1 (DNMT1) inhibitor, serves as a valuable starting point for the design of such probes. researchgate.netmedchemexpress.com These research tools are engineered to investigate biological processes, identify and quantify analytes, and explore molecular interactions. The design process typically involves modifying the core procainamide structure to incorporate specific functionalities, such as reporter tags or reactive groups for conjugation, without abolishing its inherent binding characteristics.

The primary motivation for designing procainamide-based probes often stems from its ability to reverse CpG island hypermethylation, a key epigenetic modification in cancer. researchgate.net Probes are therefore designed to elucidate the mechanisms of DNMT1 inhibition, visualize the compound's localization within cellular compartments, or for use in diagnostic assays.

Key Design Considerations:

Target Interaction: The probe must retain the essential structural features of procainamide that are responsible for its interaction with targets like DNMT1. researchgate.net

Linker Chemistry: A linker or spacer is often introduced to connect the procainamide moiety to a functional tag. The linker must be stable and of appropriate length to prevent steric hindrance that could interfere with target binding or tag function.

Tag Functionality: The choice of tag depends on the intended application. This can range from fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or reactive groups for immobilization onto solid supports for assay development. google.com

Synthetic Pathways for Probe Development:

The synthesis of procainamide-tagged probes involves multi-step chemical derivatization pathways. A common approach begins with the modification of p-aminobenzoic acid, a precursor to the procainamide core. google.com

One established pathway involves the following general steps:

Protection of the Aromatic Amine: The primary amino group of a precursor like p-aminobenzoic acid is protected to prevent it from undergoing unwanted side reactions. google.comgoogle.com A common protecting group is the t-butoxycarbonyl (Boc) group, introduced by reacting the acid with di-t-butyl dicarbonate. google.com

Activation of the Carboxylic Acid: The carboxyl group is activated to facilitate amide bond formation. google.com

Coupling and Derivatization: The activated acid is reacted with a diamine or other nucleophile to build out the procainamide side chain and introduce a reactive handle for later conjugation. google.comgoogle.com

Conjugation to a Support or Tag: The derivatized procainamide analog, now equipped with a reactive functional group, is conjugated to the desired entity, such as a polymer particle for an immunoassay. google.comgoogle.com

An example of this is the synthesis of procainamide analogs for immobilization on polymer supports for use in immunoassays. google.com These immobilized probes are critical for detecting the presence and concentration of procainamide in biological samples. google.com The synthesis can involve reacting a procainamide derivative with a polymer latex, such as one composed of a polystyrene core with a polyglycidyl methacrylate (B99206) shell. google.com The reactive epoxide rings on the shell react with an aliphatic amino group on the procainamide analog to form a stable covalent bond. google.com

The table below details typical components used in the preparation of an immobilized procainamide probe for immunoassay applications. google.comgoogle.com

| Component | Example Material | Function | Source(s) |

| Solid Support | Polystyrene/Polyglycidyl Methacrylate Particles | Provides a solid phase for the immunoassay. The glycidyl (B131873) methacrylate shell contains reactive epoxide groups for conjugation. | google.comgoogle.com |

| Procainamide Analog | Procainamide derivative with a terminal aliphatic amino group | The recognition element of the probe that is bound by anti-procainamide antibodies. | google.comgoogle.com |

| Linker/Spacer | 1,8-diamino-3,6-dioxaoctane (DA-10) | Can be used to space the analog from the particle surface, reducing steric hindrance during antibody binding. | google.comgoogle.com |

| Surfactant | Gafac RE-610 (anionic phosphate (B84403) ester) | Helps to maintain the dispersion and stability of the polymer particles during and after the conjugation reaction. | google.comgoogle.com |

Further derivatization strategies focus on creating probes to study biological mechanisms. Given procainamide's role as a DNMT inhibitor, probes can be designed for target engagement studies or to enhance its therapeutic potential. researchgate.netresearchgate.net This can involve conjugating procainamide to other molecules, such as DNA aptamers, which can guide the drug to specific cell types. nih.gov Another advanced strategy involves the synthesis of metal complexes. For instance, procaine, a closely related molecule, has been used to synthesize Schiff base ligands that, when complexed with palladium, show significant biological activity. researchgate.net This approach of creating organometallic derivatives represents a pathway to novel probes with potentially altered or enhanced inhibitory properties. researchgate.net

The table below summarizes various conceptual designs for procainamide-tagged probes and their research applications.

| Probe Type | Scaffold | Linker Type | Tag / Effector Molecule | Research Application | Source(s) |

| Immunoassay Probe | Procainamide Analog | Alkyl or Polyether Chain | Polystyrene/Polyglycidyl Methacrylate Bead | Quantitative detection of procainamide in biological fluids. | google.comgoogle.com |

| Cellular Imaging Probe | Procainamide | Cleavable or Non-cleavable Linker | Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Visualization of subcellular localization and target engagement with DNMT1. | nih.gov |

| Affinity Purification Probe | Procainamide | Long-chain Spacer Arm | Biotin | Isolation and identification of procainamide-binding proteins from cell lysates. | nih.gov |

| Targeted Delivery Conjugate | Procainamide | Disulfide or Amide Linker | DNA Aptamer | Cell-specific delivery to study effects on DNMT1 in targeted cell populations. | nih.gov |

| Organometallic Inhibitor | Procainamide Schiff Base | N/A | Palladium (Pd) Complex | Investigation of enhanced DNMT inhibition and novel therapeutic activities. | researchgate.net |

The synthesis of these diverse probes relies on a versatile toolkit of organic chemistry reactions. The methacrylamide group on this compound itself provides a reactive handle—a Michael acceptor—that can be used for conjugation with thiol-containing molecules, offering another direct pathway for creating specialized probes. vulcanchem.com The design and synthesis of these molecular tools are crucial for advancing our understanding of procainamide's biological functions and for developing new diagnostic and therapeutic strategies.

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation of Procainamide (B1213733) Methacrylamide (B166291) and its Polymers

Spectroscopic methods are paramount for confirming the synthesis of "Procainamide methacrylamide" and for characterizing the structure of its subsequent polymers. These techniques provide detailed information about the covalent bonding and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Covalent Linkages

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of "this compound." Both ¹H and ¹³C NMR would be utilized to confirm the covalent linkages between the procainamide and methacrylamide moieties.

In a hypothetical ¹H NMR spectrum of "this compound," specific proton signals would be expected to appear at characteristic chemical shifts. For instance, the vinyl protons of the methacrylamide group would likely be observed in the range of 5-6 ppm. The aromatic protons of the procainamide ring would appear further downfield, typically between 7-8 ppm. The methylene (B1212753) protons adjacent to the amide and amine groups would also have distinct chemical shifts, providing confirmation of the complete molecular structure. In the context of polymer characterization, the disappearance of the vinyl proton signals would indicate successful polymerization. A Korean patent application notes that the purity of active ingredients in certain compositions can be determined by NMR spectroscopy, with purities of 90% to 100% being preferable. google.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Vinyl Protons (CH₂=C) | 5.0 - 6.0 |

| Methyl Protons (C-CH₃) | ~1.9 |

| Methylene Protons (N-CH₂-CH₂) | 2.5 - 3.5 |

| Aromatic Protons | 6.5 - 8.0 |

| Amide Proton (NH) | 8.0 - 9.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in "this compound." The FTIR spectrum would display characteristic absorption bands corresponding to the various bonds within the molecule.

Key vibrational frequencies would include the N-H stretching of the amide and amine groups, typically appearing in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group would produce a strong absorption band around 1650 cm⁻¹. The C=C stretching of the vinyl group in the methacrylamide moiety would be observed near 1630 cm⁻¹, while the aromatic C=C stretching of the procainamide ring would appear in the 1400-1600 cm⁻¹ region. Upon polymerization, the peak corresponding to the vinyl C=C stretch would diminish or disappear, confirming the conversion of the monomer to the polymer.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amide and Amine) | 3200 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=O Stretch (Amide) | ~1650 |

| C=C Stretch (Vinyl) | ~1630 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

Chromatographic and Mass Spectrometric Approaches for Analytical Research

Chromatographic techniques are essential for the separation and purification of "this compound," while mass spectrometry provides confirmation of its molecular weight and identity.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of "this compound" and for separating it from any unreacted precursors or byproducts. A reversed-phase HPLC method would likely be effective, utilizing a C18 column.

The mobile phase could consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724). sielc.com Detection is typically achieved using a UV detector, with the wavelength set to the maximum absorbance of the procainamide chromophore, which is around 280 nm. sielc.comnih.gov The retention time of the compound would be a key parameter for its identification and quantification. For instance, in the analysis of procainamide, a gradient of acetonitrile from 30-60% over 10 minutes has been used. sielc.com The sensitivity of HPLC allows for the detection of procainamide at levels as low as 0.1 micrograms/ml. nih.gov

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Identity Confirmation

Mass Spectrometry (MS), particularly with an Electrospray Ionization (ESI) source, is used to confirm the molecular weight of "this compound." ESI is a soft ionization technique that is well-suited for polar molecules like this compound, minimizing fragmentation and providing a clear molecular ion peak.

The high proton affinity of the basic diethylaminoethyl group in the procainamide moiety is expected to lead to efficient ionization in positive mode ESI-MS. ludger.com The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight. High-resolution mass spectrometry could further be used to determine the elemental composition with high accuracy.

Thin-Layer Chromatography (TLC) for Research Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of the synthesis of "this compound" and for preliminary purity assessment. nih.govingentaconnect.comresearchgate.net A silica (B1680970) gel plate can be used as the stationary phase, with a mobile phase consisting of a mixture of organic solvents. researchgate.net

For the separation of procainamide and related compounds, various solvent systems have been employed, such as methanol/strong ammonia (B1221849) solution or chloroform/methanol. researchgate.net Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) or by using specific staining reagents. researchgate.netresearchgate.net For instance, spraying with cobalt(II) thiocyanate (B1210189) solution followed by Ehrlich's reagent has been used for the detection of procainamide. nih.govingentaconnect.com The retention factor (Rf) value is a characteristic property that aids in the identification of the compound.

Morphological and Microstructural Characterization of Polymeric Systems

The physical form and structure of polymeric materials at the microscopic and nanoscopic levels dictate many of their bulk properties. The incorporation of functional monomers like this compound into a polymer matrix can significantly influence its morphology and microstructure.

Research on various methacrylamide-based polymers has demonstrated the utility of SEM in characterizing their structure. For instance, studies on chalcone (B49325) methacrylamide polymers have utilized SEM to investigate their surface morphologies. researchgate.net The resulting images can reveal whether the polymer surface is smooth, rough, porous, or aggregated. In the case of hydrogels, which are cross-linked polymer networks, SEM of the dried hydrogel (xerogel) can show a porous internal structure, which is crucial for their swelling behavior and application in areas like drug delivery. For example, SEM analysis of poly(acrylamide-co-acrylic acid) hydrogels has shown uniform porous networks, with the pore size being dependent on the comonomer ratio.

The surface morphology of a hypothetical this compound polymer, when analyzed by SEM, would be expected to provide similar insights. The analysis could reveal a range of topographies from a relatively uniform and smooth surface to a more complex, porous structure, depending on the polymerization conditions and the degree of cross-linking. Such information is vital for understanding how the polymer might interact with its environment.

Table 1: Illustrative SEM Findings for Methacrylamide-Based Polymeric Systems

| Polymeric System | Observed Morphology | Implication of Findings |

| Chalcone Methacrylamide Polymers | Varied surface morphologies | Surface texture influences material properties and potential applications. researchgate.net |

| Poly(acrylamide-co-acrylic acid) Hydrogels | Uniform porous networks | Porosity is critical for swelling capacity and release kinetics. |

| Polypropylene grafted with Methacrylate (B99206) | Surface modification confirmation | Demonstrates successful grafting and alteration of surface properties. preprints.org |

This table presents illustrative data based on findings from related polymer systems to indicate the type of information obtainable from SEM analysis.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and polymers in suspension or solution. mdpi.com DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. From these fluctuations, the hydrodynamic radius (R_h) of the particles can be calculated using the Stokes-Einstein equation.

For polymeric systems in solution, DLS provides valuable data on the average particle size and the polydispersity index (PDI), which is a measure of the broadness of the size distribution. A low PDI value indicates a monodisperse or narrowly distributed sample, while a high PDI suggests a polydisperse sample with a wide range of particle sizes. This technique is particularly useful for characterizing nanoparticles, micelles, and hydrogel particles. mdpi.com

In research involving copolymers, DLS analyses have been used to determine the size of aggregates, which can range from the nanometer to the micrometer scale. dovepress.com For instance, in studies of beta-cyclodextrin-based hydrogel microparticles, DLS has been employed to confirm that the particle sizes were predominantly below 500 µm. google.com A patent for peptide hydrogels mentions the potential for incorporating small molecules like procainamide and notes that the crystal size of such molecules within the hydrogel can be on the micrometer scale. mit.edu

For a this compound polymer formulated as nanoparticles or microgels in an aqueous environment, DLS would be an essential tool for characterizing its size and distribution. The hydrodynamic radius and PDI would provide key information about the homogeneity of the particles, which is critical for applications where particle size plays a significant role.

Table 2: Representative DLS Data for Polymeric and Hydrogel Systems

| System | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Significance |

| Amphiphilic Copolymers | 175 - 250 | Not specified | Indicates the formation of nano-sized aggregates in solution. dovepress.com |

| β-cyclodextrin Hydrogel Microparticles | < 500,000 (majority < 300,000) | Not specified | Confirms the micro-scale size of the prepared particles. google.com |

| Functionalized Hydrogel Microparticles | 115,000 - 515,000 | Not specified | Demonstrates tunable particle size based on synthesis parameters. |

Applications in Materials Science and Bio Engineering Research Platforms

Development of Functionalized Polymeric Biomaterials

The polymerization of procainamide (B1213733) methacrylamide (B166291), often in conjunction with other monomers, leads to the creation of functionalized polymeric biomaterials. ontosight.ai These materials are designed to interact with biological systems in a controlled manner, primarily driven by the pH-responsive nature of the procainamide-derived units. This responsiveness is crucial for developing "smart" biomaterials that can react to the specific pH environments found in different biological tissues or cellular compartments. nih.govresearchgate.net

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the properties of natural tissues, making them ideal as scaffolds in biomedical research. biochempeg.com The incorporation of procainamide methacrylamide, or similar functional monomers like N-[3-(dimethylamino)propyl]methacrylamide (DMAPMAAm), into hydrogel structures creates systems that exhibit significant swelling or shrinking in response to pH changes. bibliomed.orgresearchgate.net

Research has demonstrated that hydrogels synthesized with these amine-containing methacrylamide monomers are highly sensitive to the pH of the surrounding environment. researchgate.net For instance, copolymers of acrylic acid and N-[3-(dimethylamino)propyl]-methacrylamide (DMAPMA) have been formed into hydrogel membranes without the need for a chemical crosslinker. researchgate.net These membranes are composed of closely packed nanogels that form a macroporous network structure when swollen in simulated body fluid. researchgate.net The swelling behavior and pore size of these hydrogels can be precisely controlled by adjusting the monomer composition, which is a critical factor for their use as research matrices for cell culture or as platforms for studying substance diffusion. researchgate.net

Table 1: Properties of Functionalized Hydrogel Membranes

| Monomer System | Key Property | Observation | Research Application |

|---|---|---|---|

| Acrylic acid (AAc) and N-[3-(dimethylamino)propyl]-methacrylamide (DMAPMA) | pH-Responsive Swelling | Composed of interconnected nanogels (~200 nm); pore size and swelling are dependent on the AAc/DMAPMA ratio. researchgate.net | Scaffolds for tissue modeling, platforms for controlled diffusion studies. researchgate.net |

The pH-responsive nature of polymers derived from this compound is particularly valuable in the design of advanced drug delivery systems for research purposes. ontosight.ainih.gov These systems can be engineered to release an entrapped model drug when they encounter a specific pH environment, such as the acidic conditions found in tumor microenvironments or within cellular endosomes. nih.govresearchgate.net

For example, a study demonstrated the controlled release of procainamide itself from a metal-organic framework (MOF) coated with a pH- and thermo-responsive copolymer. rsc.org The copolymer shell, made of N-isopropyl acrylamide (B121943) and acrylic acid, would shrink in acidic conditions (low pH), suppressing the release of the guest molecule, and swell in more neutral conditions (high pH), allowing for rapid release. rsc.org This "on-off" release mechanism, triggered by environmental pH, is a cornerstone of smart drug delivery research. rsc.org Similarly, hydrogels made from copolymers of acrylic acid and DMAPMA have been investigated as membranes to control the diffusion of model drugs like salicylic (B10762653) acid. researchgate.net Research showed that the drug diffusion coefficient could be regulated by altering the membrane composition, highlighting the potential for creating finely tuned release systems. researchgate.net

Polymeric nanoparticles (PNPs) are solid colloidal particles that can be used to encapsulate and transport substances for research purposes. azonano.com When synthesized using monomers like this compound or its analogs, these nanoparticles can be designed to be stimuli-responsive. researchgate.netazonano.com The pH sensitivity allows these nanoparticles to alter their structure or release their payload in response to specific acidic environments, a feature explored in targeted delivery studies. researchgate.net

For instance, research into related cationic polymers like poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) shows they are used to form nanoparticles that swell in acidic conditions due to the protonation of their tertiary amine groups. nih.gov This principle is directly applicable to polymers made from this compound. Such nanoparticles can be loaded with a model compound and their release studied under varying pH conditions to simulate different biological compartments, from the general circulation (pH ~7.4) to the endosome (pH ~5-6). researchgate.net The ability to synthesize well-defined nanoparticles through controlled polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization further enhances their utility as precise research tools.

Design of Advanced Drug Delivery Research Systems

Molecularly Imprinted Polymers (MIPs) for Selective Recognition Studies

Molecular imprinting is a technique used to create synthetic polymers with recognition sites that are specifically tailored to a target molecule. researchgate.net These MIPs, sometimes called "plastic antibodies," are synthesized by polymerizing functional monomers and crosslinkers around a "template" molecule. researchgate.netresearchgate.net After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

Procainamide itself has been used as a template molecule for the creation of MIPs. amazonaws.com In this process, functional monomers are chosen that can form a stable, non-covalent complex with the template molecule (procainamide) before polymerization. Methacrylamide and its derivatives are often used as functional monomers due to their ability to act as hydrogen bond donors or acceptors, interacting with the amide and amine groups on the procainamide molecule. researchgate.net

The general synthesis involves dissolving the template (procainamide) and a functional monomer (e.g., methacrylic acid) in a solvent, allowing them to form a complex. researchgate.net A high concentration of a cross-linking monomer (e.g., ethylene (B1197577) glycol dimethacrylate) is then added, along with a radical initiator. mdpi.com The subsequent polymerization locks the template-monomer complex into a highly cross-linked, insoluble polymer matrix. researchgate.net The successful creation of these specific recognition sites is highly dependent on the molar ratio of template to functional monomer to crosslinker. mdpi.com

Once the MIP is synthesized and the procainamide template is removed, its performance is evaluated by its ability to selectively rebind procainamide from a solution. mdpi.com This is typically compared against a non-imprinted polymer (NIP), which is synthesized in the same way but without the template molecule. mdpi.com

Binding studies are often conducted by incubating the polymer particles in a solution containing procainamide and measuring the amount of molecule adsorbed by the polymer. mdpi.com A key metric is the imprinting factor (α), which is the ratio of the amount of template bound by the MIP to the amount bound by the NIP. mdpi.com A high imprinting factor indicates successful creation of selective binding sites. mdpi.com Furthermore, the selectivity of the MIP is tested by introducing structurally similar molecules, known as analogs, to see if the polymer can distinguish between the original template and other compounds. mdpi.com For example, a procainamide-imprinted polymer would be tested for its binding affinity towards procainamide versus other structurally related benzamide (B126) derivatives or compounds like caffeine. researchgate.netmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N-[3-(dimethylamino)propyl]methacrylamide | DMAPMAAm / DMAPMA |

| Acrylic acid | AAc |

| N-isopropyl acrylamide | NIPAM |

| Ethylene glycol dimethacrylate | EGDMA |

| Methacrylic acid | MAA |

| 2-hydroxyethyl methacrylate (B99206) | HEMA |

| Poly(N,N-dimethylaminoethyl methacrylate) | PDMAEMA |

| Salicylic acid | SA |

Advanced Analytical and Separation Science Research Methodologies

Utilization in Affinity Chromatography and Solid-Phase Extraction Research

Affinity chromatography is a powerful separation technique that relies on the specific, reversible binding interaction between a molecule of interest and a ligand that is covalently attached to a solid support or matrix. cytivalifesciences.com Procainamide's ability to bind certain proteins has made it a valuable ligand in this field.

Researchers have successfully developed affinity resins by immobilizing procainamide (B1213733) onto a solid matrix to purify specific biomolecules. gbiosciences.comgbiosciences.com A common application is the purification of cholinesterases, such as butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). gbiosciences.comgbiosciences.comresearchgate.net

One commercially available example is Procainamide Sepharose 4 Fast Flow, which consists of a procainamide ligand covalently bound to a highly cross-linked 4% agarose (B213101) matrix. cytivalifesciences.com The ligand is attached via a long, hydrophilic spacer arm, which makes it readily accessible for interaction with the target protein, like BuChE. cytivalifesciences.com This type of resin is designed for the efficient processing of large sample volumes and is scalable for industrial applications. cytivalifesciences.com

In a specific research application, a procainamide-based affinity column, Procainamide Sepharose CL-6B, was synthesized to purify AChE from the brain of the Asian swamp eel, Monopterus albus. researchgate.net The synthesis involved coupling soluble procainamide hydrochloride to a cross-linked agarose size exclusion matrix (Sepharose CL-6B) using 1,4-butanediol (B3395766) diglycidyl ether as a linking agent. researchgate.net This demonstrates the custom development of such resins for specific research needs.

Table 1: Characteristics of a Commercial Procainamide Affinity Resin

| Characteristic | Description | Reference |

|---|---|---|

| Matrix | Macroporous cross-linked 4% agarose | cytivalifesciences.com |

| Ligand | Procainamide | cytivalifesciences.com |

| Ligand Density | 20 to 26 μmol/mL of medium | cytivalifesciences.com |

| Average Particle Size | 90 μm | cytivalifesciences.com |

| Primary Application | Purification of Butyrylcholinesterase (BuChE) | cytivalifesciences.comgbiosciences.comgbiosciences.com |

| Spacer Arm | 12-atom | cytivalifesciences.comgbiosciences.com |

The binding mechanism in procainamide-based affinity chromatography is governed by the specific molecular interactions between the procainamide ligand and the target protein. cytivalifesciences.com The process involves applying a sample to the column under conditions that favor binding. For Procainamide Sepharose, typical binding conditions are a 20 mM phosphate (B84403) buffer at pH 7.0 containing 100 mM sodium chloride. cytivalifesciences.com

After the target molecule binds to the immobilized procainamide, non-bound proteins are washed away with the binding buffer. cytivalifesciences.com Elution, or the release of the target molecule, is then achieved by altering the buffer conditions to disrupt the binding interaction. cytivalifesciences.com This is often done by increasing the salt concentration; for instance, using a salt gradient up to approximately 1 M NaCl can effectively elute the bound protein. cytivalifesciences.com

Studies on the interaction between procainamide hydrochloride and human serum albumin (HSA) have provided deeper insights into the binding forces. nih.gov Research using multi-spectroscopic techniques revealed that the binding process is spontaneous and that hydrophobic interactions play a major role in the formation of the procainamide-HSA complex. nih.gov The quenching of HSA's intrinsic fluorescence upon addition of procainamide indicated a static quenching mechanism, meaning a ground-state complex is formed between the two molecules. nih.gov Such studies help in understanding the fundamental chemistry that underpins the separation process in chromatographic media.

Development of Procainamide-Ligand Affinity Resins for Biomolecule Purification

Electrophoretic Techniques for Ligand-Binding and Interaction Analysis

Affinity electrophoresis (AE) is a powerful technique used to study and characterize biomolecular interactions. researchgate.net It leverages changes in the electrophoretic mobility of a molecule when it binds to a ligand. mdpi.com This method can be used for both qualitative and quantitative analysis, including estimating dissociation constants for protein-ligand complexes. researchgate.netmdpi.com

In one format of affinity gel electrophoresis, a ligand such as a procainamide derivative is immobilized within the gel matrix. mdpi.com As proteins migrate through this gel under the influence of an electric field, those that have an affinity for the immobilized procainamide will be retarded. researchgate.netmdpi.com This specific interaction causes a detectable decrease in the protein's electrophoretic mobility. mdpi.com

The specificity of the interaction can be confirmed by a control experiment where a free, competing ligand is added to the system. researchgate.netmdpi.com The free ligand competes with the immobilized ligand for the protein's binding sites, which restores the protein's normal electrophoretic mobility. mdpi.com Affinity capillary electrophoresis (ACE) is another format that has been used to characterize the binding of procainamide and its derivatives to various proteins, including hemoglobin and histones. nih.gov In ACE, the ligand is typically free in the buffer solution, and the interaction with the protein changes the mobility of the resulting complex. researchgate.netmdpi.com

Affinity electrophoresis is a valuable tool for the quantitative characterization of protein-ligand interactions. By analyzing the change in electrophoretic mobility as a function of the ligand concentration, researchers can determine the apparent dissociation constant (K_D) of the protein-ligand complex. mdpi.com This provides a measure of the binding affinity.

The technique can also probe the conformational stability of a protein's binding site. For example, it was shown that chemically modifying a specific serine residue in human BuChE altered the enzyme's binding affinity for immobilized procainamide. mdpi.com This suggests that even small changes in the conformational stability and flexibility of the enzyme's active site are sufficient to change its affinity for the procainamide ligand, demonstrating the sensitivity of the method. mdpi.com These studies are crucial for understanding how modifications to a protein can affect its interactions with ligands. mdpi.com

Affinity Electrophoresis with Immobilized Procainamide Derivatives

Biosensor Development and Sensing Interface Research

The specific binding properties of procainamide and the enzymes it interacts with have been harnessed in the development of biosensors. A biosensor typically combines a biological recognition element with a physicochemical transducer to detect a target substance.

In one area of research, acetylcholinesterase (AChE) purified using procainamide-based affinity chromatography was subsequently used as the biological component of a biosensor for detecting metal ions. researchgate.net The principle of such a biosensor relies on the inhibition of the enzyme's activity by the target analyte (in this case, metal ions). By measuring the change in enzyme activity, the concentration of the inhibitor can be determined.

While direct research on "procainamide methacrylamide" in biosensors is not prominent, studies on related compounds provide context. For instance, in the development of biosensors for acrylamide (B121943), methacrylamide (B166291) has been used as an interfering compound to test the selectivity of the sensor. nih.gov This highlights the importance of specific molecular recognition in sensor design, a principle that is also central to the use of procainamide in affinity-based methods. The ability to purify enzymes like AChE using procainamide affinity resins is a critical step in creating reliable and specific enzymatic biosensors. researchgate.net

Immobilization Strategies on Transducer Surfaces

The functionalization of transducer surfaces with "this compound"—a polymerizable derivative of the drug procainamide—or its analogous pH-responsive polymers is a critical step in the fabrication of advanced chemical sensors and biosensors. These polymers, characterized by tertiary amine groups within their structure, exhibit changes in their physical properties, such as swelling or conductivity, in response to pH variations. This responsiveness is harnessed in sensing applications. Research in this area often utilizes structurally similar and well-documented polymers like poly(N-[3-(dimethylamino)propyl]methacrylamide) (pDMAPMAm) to explore and refine immobilization techniques. The strategies employed are designed to create stable, reproducible, and highly responsive sensor layers.

Common immobilization methodologies include direct polymer film deposition, covalent attachment via linker chemistry, and surface-initiated polymerization.

Detailed Research Findings:

Direct Polymer Film Deposition: One straightforward approach involves the direct application of the polymer onto a transducer. In studies using pDMAPMAm as a CO2-responsive polymer, solutions of the synthesized polymer were used to create films printed along with silver electrodes on a substrate. acs.orgnih.gov This method was employed to create a chemiresistive sensor where the polymer's interaction with CO2 altered the local pH, leading to protonation of the tertiary amine groups and a measurable change in electrical resistance. acs.orgnih.gov The sensor's response was characterized by an initial decrease in resistance followed by a gradual increase, a two-region response attributed to a proton-hopping mechanism and the changing number of free amines upon prolonged CO2 exposure. acs.orgnih.gov

Covalent Immobilization and "Graft-To" Methods: For more robust and durable sensor coatings, covalent attachment is preferred. researchgate.net This can be achieved by first modifying the transducer surface with reactive functional groups. A common technique involves silanization of oxide surfaces (e.g., silicon, glass) with agents like (3-aminopropyl)triethoxysilane (APTES) to introduce primary amine groups. rsc.org The pre-synthesized polymer, containing complementary reactive groups (e.g., carboxylic acid), can then be "grafted-to" the surface using coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). rsc.org This approach, however, can sometimes result in lower polymer density on the surface. rsc.org

Surface-Initiated Polymerization ("Graft-From" Methods): To achieve high-density polymer brush layers, which enhance sensor sensitivity and resistance to non-specific fouling, "graft-from" techniques are employed. rsc.org In this strategy, a polymerization initiator is first immobilized on the transducer surface. The surface is then exposed to a solution of the monomer (e.g., a this compound derivative), and polymerization occurs directly from the surface. Techniques like surface-initiated Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization offer excellent control over polymer chain length and density. rsc.org For instance, a RAFT agent can be anchored to a silicon wafer, which is then used to initiate the polymerization of a functional methacrylamide, resulting in a dense brush configuration. rsc.org

The choice of immobilization strategy directly impacts sensor performance characteristics such as sensitivity, response time, stability, and resistance to biofouling.

Table 1: Comparison of Immobilization Strategies for Functional Methacrylamide Polymers on Transducer Surfaces

| Immobilization Strategy | Description | Transducer Example | Key Findings & Applications | Citations |

|---|---|---|---|---|

| Direct Film Deposition | Polymer solution is directly printed or cast onto the electrode surface. | Silver Ink-Printed Electrodes | Simple fabrication for chemiresistive sensors; used for CO2 detection based on polymer protonation and resistance changes. | acs.org, nih.gov |

| Covalent Attachment ("Graft-To") | Pre-synthesized polymer chains are chemically bonded to a functionalized transducer surface. | APTES-modified Silicon Wafer | Creates a stable, covalently bound polymer layer; linkage often formed via carbodiimide (B86325) chemistry (e.g., EDC). | rsc.org |

| Surface-Initiated RAFT Polymerization ("Graft-From") | Polymer chains are grown directly from initiator molecules anchored to the transducer surface. | RAFT Agent-Immobilized Silicon Wafer | Produces high-density, well-defined polymer brushes; enhances fouling resistance and provides a high surface area for sensing interactions. | rsc.org |

| Electropolymerization | A polymer film is deposited on a conductive electrode surface by applying an electrical potential to a solution containing the monomer. | Glassy Carbon Electrode (GCE) | Allows for precise control over film thickness; used to create molecularly imprinted polymers (MIPs) for selective analyte detection. | mdpi.com |

Integration into Magnetic Nanoparticle-Based Sensing Platforms

The integration of functional polymers like those derived from this compound with magnetic nanoparticles (MNPs) creates sophisticated hybrid materials for advanced bioanalytical sensing. semanticscholar.org These platforms leverage the unique advantages of both components: the polymer provides a responsive interface for capturing target analytes and enhances colloidal stability, while the magnetic core allows for easy manipulation, separation, and concentration of the analyte from complex media like biological fluids. semanticscholar.orgnih.gov The superparamagnetic nature of commonly used iron oxide nanoparticles means they are only magnetic in the presence of an external field, preventing aggregation once the field is removed. semanticscholar.org

The primary strategy for integration involves the surface functionalization of the magnetic nanoparticles with the polymer. This is typically achieved through covalent bonding to ensure the polymer shell remains firmly attached during sensing and manipulation processes.

Detailed Research Findings:

A notable study demonstrated the functionalization of amine-modified magnetic beads (Dynabeads) with a carboxyl-containing cationic polymer, poly(N-[3-(dimethylamino)propyl]methacrylamide). nih.gov This polymer is a close structural and functional analog to a polymerized this compound. The integration process involved the following key steps:

Activation: The carboxyl groups on the polymer were activated using a mixture of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a more reactive NHS-ester intermediate. nih.gov

Covalent Coupling: The activated polymer was then mixed with the amine-modified magnetic nanoparticles. The primary amine groups on the nanoparticle surface reacted with the NHS-esters on the polymer, forming stable amide bonds and effectively coating the nanoparticles with the cationic polymer. nih.gov

The resulting polymeric magnetic microrobots were shown to be highly effective at capturing and removing negatively charged contaminants, such as P. aeruginosa bacteria and microplastics, from water. The capture mechanism is based on the strong electrostatic interactions between the positively charged tertiary amine groups of the polymer shell and the negatively charged surfaces of the contaminants. nih.gov The integration of the polymer onto the magnetic platform was crucial for this functionality, transforming the nanoparticles into targeted "hands" for capturing specific analytes. nih.gov Furthermore, these platforms allow for the captured targets to be magnetically collected and subsequently released or analyzed, showcasing a reusable and efficient system for environmental remediation and potentially bio-sensing. nih.gov

This methodology highlights a powerful approach for designing sensing platforms where the polymer-functionalized magnetic nanoparticles can selectively bind to a target (e.g., proteins, cells, pathogens) and the entire complex can be detected using various magnetic sensing techniques, such as diagnostic magnetic resonance (DMR). nih.govthno.org

Table 2: Components of a Polymer-Functionalized Magnetic Nanoparticle Sensing Platform

| Component | Material Example | Function | Citations |

|---|---|---|---|

| Magnetic Core | Iron Oxide (Fe₃O₄ or γ-Fe₂O₃) Dynabeads | Provides superparamagnetic properties for manipulation and separation with an external magnetic field. | nih.gov, semanticscholar.org |

| Surface Modification | Amine-functionalization (e.g., via silanization) | Provides reactive groups on the nanoparticle surface for subsequent polymer attachment. | nih.gov |

| Functional Polymer | Poly(N-[3-(dimethylamino)propyl]methacrylamide) | Acts as the sensing/capture layer; provides colloidal stability and specific (e.g., electrostatic) interactions with the target analyte. | nih.gov |

| Coupling Chemistry | EDC/NHS | Activates carboxyl groups on the polymer to facilitate covalent amide bond formation with amine groups on the nanoparticle surface. | nih.gov |

| Target Analyte | Bacteria, Microplastics, Biomolecules | The substance to be captured, concentrated, and detected by the platform. | nih.gov, nih.gov |

Compound Name Reference Table

| Common or Descriptive Name | Full Chemical Name |

| Procainamide | 4-amino-N-(2-(diethylamino)ethyl)benzamide |

| pDMAPMAm | poly(N-[3-(dimethylamino)propyl]methacrylamide) |

| APTES | (3-aminopropyl)triethoxysilane |

| EDC | N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride |

| NHS | N-hydroxysuccinimide |

| DEAPMAm | N-[3-(diethylamino)propyl]methacrylamide |

| RAFT Agent | Reversible Addition-Fragmentation Chain-transfer Agent |

Mechanistic and Interactional Studies in Model Systems Non Clinical

Investigations of Molecular Interactions with Artificial and Biological Model Membranes

The interaction of procainamide (B1213733) with membrane systems has been explored using various non-clinical models to understand its mechanism of action at a molecular level. Studies have utilized both artificial lipid bilayers and biological membranes to simulate the drug's behavior near cellular targets like myocardial sodium channels. nih.gov The primary hypothesis investigated is that the antiarrhythmic effects of Class I drugs like procainamide are linked to non-specific interactions with phospholipids (B1166683) in the vicinity of ion channels. nih.gov

Research employing X-ray diffraction and fluorescence spectroscopy on artificial membranes, such as bilayers of dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylethanolamine (B1222843) (DMPE), found that procainamide exerted very little perturbing effect on these systems, even at high concentrations of 10 mM. nih.gov This suggests a limited interaction with these specific neutral phospholipid bilayers. nih.gov

In contrast, studies using biological model membranes have shown more significant effects. When tested on human erythrocytes (red blood cells) in vitro, procainamide was observed to induce changes in the cells' shape at therapeutic plasma concentrations. nih.gov This indicates a more pronounced interaction with the complex lipid and protein environment of a biological membrane compared to simplified artificial models. nih.gov The ability of drugs to influence lipid organization can, in turn, modulate the activities of membrane-associated proteins and signaling pathways. These investigations in model systems are crucial for quantifying the effects of drugs on membrane structure and understanding their localization within the lipid bilayer.

Elucidation of Binding Affinities and Dissociation Constants in Research Assays

The binding characteristics of procainamide have been quantified through various research assays to determine its affinity for different targets and its fundamental physicochemical properties. The basic dissociation constant (pKa) of procainamide, which reflects its ionization state at a given pH, is reported to be 9.24. nih.gov This property is crucial as it governs the charge of the molecule and its ability to engage in ionic interactions.

A specific research method, affinity electrophoresis, has been used to study the interaction between procainamide and cholinesterase. In these experiments, a water-soluble linear copolymer carrying procainamide as a ligand was physically entrapped within a polyacrylamide gel network. researchgate.net This setup allowed for the investigation of binding activity. A key finding from this research was that the physical properties of the model system influence the observed binding: the apparent strength of the interaction varied with the gel concentration. researchgate.net Specifically, the denser the polyacrylamide gel, the higher the apparent affinity of the enzyme for the procainamide ligand. researchgate.net This highlights how the microenvironment can modulate molecular binding events in research assays.

Role of Chemical Structure and Functional Groups in Modulating Interfacial Interactions

The chemical structure of procainamide is integral to its interactions with biological molecules and synthetic polymers. The molecule consists of a 4-aminobenzamide (B1265587) core substituted on the amide nitrogen with a 2-(diethylamino)ethyl group. nih.gov Each part of this structure plays a role in its physicochemical behavior and binding capabilities.

The importance of specific functional groups is clearly demonstrated when comparing procainamide (PA) to its primary metabolite, N-acetylprocainamide (NAPA). scielo.br In NAPA, the aromatic amine group of procainamide is acetylated. This single modification results in NAPA being less potent than PA, despite being more lipophilic. scielo.br Molecular analysis suggests that the larger size of the N-acetyl group on NAPA creates steric hindrance, which can impede its ability to fit into binding sites on cardiac ion channels. scielo.br Conversely, the primary aromatic amine on the parent procainamide molecule is available to participate in more potent aromatic-aromatic and cation-π interactions with sodium or potassium cardiac channels. scielo.br

The functional groups also dictate interactions with polymer systems. In one study, the absorption of procainamide hydrochloride onto different polymers was compared. The research found that a poly(itaconic acid acrylamide) (PAI) polymer absorbed the entire amount of available procainamide, while a standard poly(acrylamide) (PAAm) polymer absorbed less. asianpubs.org This enhanced absorption was attributed to the PAI polymer having more hydroxyl functional groups from the itaconic acid component, which increased the probability of forming intermolecular hydrogen bonds with the drug. asianpubs.org Furthermore, the modified polymer had a larger surface area, which also contributed to its higher absorption capacity. asianpubs.org This demonstrates that modifying an acrylamide-based polymer with additional functional groups can significantly enhance its interfacial interaction with procainamide. asianpubs.org

| Polymer | Active Agent | Polymer Mass | Initial Drug Mass | Absorbed Drug Mass | Time to Max Absorption | Reference |

|---|---|---|---|---|---|---|

| Poly(itaconic acid acrylamide) (PAI) | Procainamide Hydrochloride | 1 g | 1 mg | 1 mg | ~ 3 hours | asianpubs.org |

| Poly(acrylamide) (PAAm) | Procainamide Hydrochloride | 1 g | 1 mg | < 1 mg | > 3 hours | asianpubs.org |

Studies on the Behavior of Procainamide Methacrylamide (B166291) in in vitro Cell Culture Models

In vitro cell culture models are fundamental tools in pharmaceutical research for studying the absorption, biotransformation, and cellular effects of compounds in a controlled environment that can mimic in vivo conditions. ugent.be These models range from simple two-dimensional (2D) monolayers of cells grown on planar substrates to more complex three-dimensional (3D) systems. mdpi.com

For investigating compounds like procainamide and its derivatives, various established cell lines may be used. Commonly employed lines for general drug screening include Vero (monkey kidney), HEK293 (human embryonic kidney), Huh-7 (human liver), Calu-3 (human lung), and Caco-2 (human colon), each offering specific physiological characteristics relevant to drug metabolism and transport studies. nih.gov

The development of 3D cell culture models, such as spheroids or cells encapsulated in hydrogels, offers a more physiologically accurate representation of living tissue by reproducing complex cell-cell and cell-extracellular matrix interactions. mdpi.commdpi.com Hydrogels made from polymers like polyacrylamide and its derivatives, such as methacrylamide, are particularly relevant. ijper.org These hydrogel systems can be synthesized to have specific properties, like macro-porous structures that allow for high swelling capacity and the absorption of drug molecules. ijper.org The behavior of a compound like procainamide methacrylamide could be studied within such a 3D matrix to assess its release kinetics and effects on encapsulated cells, bridging the gap between simple monolayer cultures and more complex in vivo systems. ugent.be

In vivo Research in Animal Models for Analytical Method Validation and Biodistribution Studies

In vivo research in animal models is a critical step for validating the analytical methods used to quantify a drug in biological samples and for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. appliedstemcell.com Biodistribution studies track where a compound accumulates in the body over time, providing essential information about its potential target organs and sites of off-target effects. appliedstemcell.com These studies typically involve administering the compound to a rodent model and subsequently measuring its concentration in various tissues and fluids like blood, plasma, liver, spleen, and kidney using bioanalytical methods such as mass spectrometry or assays like ELISA. appliedstemcell.com

While specific biodistribution studies for "this compound" are not detailed in the provided search results, research on related polymer-drug conjugates provides a strong model for how such an investigation would be conducted. For example, a study on N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer conjugated with a different drug was performed in an adjuvant-induced arthritis (AA) rat model. nih.gov This study quantitatively confirmed the arthrotropism (joint-targeting nature) of the HPMA copolymer backbone. nih.gov The findings showed that structural factors like higher molecular weight and drug content increased the conjugate's circulation half-life and enhanced its accumulation in inflamed joints. nih.gov

Such a study provides a clear template for validating and characterizing a potential this compound therapeutic. The data below, adapted from the HPMA copolymer study, illustrates the type of quantitative results obtained from an in vivo biodistribution analysis in a rat model. nih.gov

| Organ/Tissue | % Injected Dose / gram at 1 hour | % Injected Dose / gram at 24 hours | % Injected Dose / gram at 72 hours | Reference |

|---|---|---|---|---|

| Blood | 15.1 | 4.5 | 1.1 | nih.gov |

| Liver | 4.9 | 2.1 | 1.0 | nih.gov |

| Spleen | 7.8 | 7.9 | 5.8 | nih.gov |

| Kidney | 6.1 | 2.8 | 1.3 | nih.gov |

| Inflamed Joint | 1.9 | 2.5 | 2.2 | nih.gov |

Future Research Directions and Emerging Areas

Innovations in Synthesis and Derivatization for Enhanced Research Utility

The creation of procainamide (B1213733) methacrylamide (B166291) itself, and its subsequent derivatives, is a primary area for future investigation. Current research on the synthesis of related compounds provides a roadmap for these innovations. For instance, synthetic pathways developed for producing families of procainamide conjugates as inhibitors of DNA methyltransferases (DNMTs) demonstrate the feasibility of modifying the procainamide structure. nih.gov These methods often involve creating linkages to various functional groups, and research has shown that the nature and length of these linkers can significantly impact biological activity. nih.gov

Future synthetic strategies could adapt these principles. A potential route involves the reaction of a modified procainamide, perhaps altered at its primary aromatic amine or tertiary amine, with methacryloyl chloride or methacrylic anhydride (B1165640). This would attach the polymerizable methacrylamide group, creating the target monomer.

Further derivatization could focus on:

Linker Modification: Introducing spacers between the procainamide and methacrylamide components to optimize flexibility and interaction with biological targets. Studies on other functional monomers show that linker length can be critical for efficacy. nih.gov

Procainamide Analogs: Replacing the procainamide core with analogs to fine-tune its electronic and lipophilic properties, thereby altering its therapeutic or diagnostic capabilities.

Copolymerization: Polymerizing procainamide methacrylamide with other monomers, such as N-isopropyl acrylamide (B121943) (NIPAM) or glycidyl (B131873) methacrylate (B99206), to create "smart" polymers that respond to environmental stimuli like temperature or pH. researchgate.net

These synthetic explorations will be crucial for producing a library of monomers and polymers with a wide range of physicochemical and biological properties, enhancing their utility as research tools.

Integration into Advanced Research Tools for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid testing of vast numbers of compounds against specific targets. nih.govbmglabtech.com The integration of polymers and materials derived from this compound into HTS workflows represents a significant area of future development.

These materials could be used in several ways:

Screening for Novel Bioactivities: Libraries of polymers based on this compound, with varying compositions and architectures, could be screened for new biological activities. Given procainamide's known roles as a DNMT inhibitor and an antiarrhythmic agent, these new polymers could be tested for enhanced or novel effects in areas like epigenetics and cardiology. nih.govnih.gov

Developing Assay Components: The unique properties of these polymers could be harnessed to create new components for HTS assays. For example, they could serve as matrices for 3D cell culture in high-content screening (HCS) or as functionalized surfaces in microarray-based assays. nih.gov The stability of the methacrylamide backbone compared to more easily hydrolyzed methacrylate esters makes it attractive for creating robust assay platforms. nih.gov

Functional Probes: Derivatized this compound polymers could act as probes to identify and study protein-polymer interactions, helping to elucidate the biological mechanisms of related drugs.

The table below outlines a conceptual framework for integrating these novel polymers into HTS campaigns.

| Screening Phase | Application of this compound Polymers | Objective |

| Primary Screen | Library of diverse this compound copolymers tested against a specific enzyme (e.g., hHDAC6, DNMT1). nih.gov | Identify "hit" polymers that modulate target activity. |

| Secondary Screen | "Hit" polymers tested in cell-based assays (e.g., tumor cell lines) to confirm activity and assess cytotoxicity. nih.gov | Validate primary hits and establish a structure-activity relationship (SAR). |

| Mechanism of Action | Polymers used as bait in pull-down assays or as functionalized surfaces to identify binding partners. | Elucidate the molecular target and mechanism of the active polymers. |

This table is a conceptual representation of how this compound-based materials could be utilized in a high-throughput screening workflow.

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry and molecular modeling are indispensable tools for predicting molecular interactions and guiding experimental design. Future research will heavily rely on these methods to understand and optimize materials derived from this compound.

Key areas of computational investigation will include:

Monomer and Polymer Conformation: Predicting the three-dimensional structure of the this compound monomer and the conformational dynamics of its corresponding polymers in aqueous environments.

Interaction with Biological Targets: Using molecular docking and molecular dynamics simulations to model the binding of this compound polymers to known targets of procainamide, such as sodium channels and DNMT1. drugbank.com These simulations can help predict binding affinity and identify key interacting residues, guiding the design of more potent derivatives.

Physicochemical Property Prediction: Calculating properties such as lipophilicity (LogP), solubility, and pKa for novel derivatives to forecast their behavior in biological systems. scielo.br For example, modeling has been used to understand the different effects of procainamide and its metabolite N-acetylprocainamide based on their physicochemical parameters. scielo.br

Self-Assembly Simulation: Modeling the self-assembly of amphiphilic block copolymers containing this compound to predict the formation and stability of micelles or other nanostructures for drug delivery applications. nih.gov

The following table presents a comparative analysis of physicochemical parameters for procainamide and its primary metabolite, N-acetylprocainamide (NAPA), which serves as a model for the types of data that would be generated computationally for new derivatives. scielo.br

| Compound | log P | log D (pH 7.4) | pKa |

| Procainamide (PA) | 1.15 | -0.79 | 9.23 |

| N-acetylprocainamide (NAPA) | 0.81 | -1.13 | 9.23 |

Data sourced from physicochemical analysis of Procainamide and N-acetylprocainamide. scielo.br

These computational approaches will accelerate the development cycle, allowing researchers to prioritize the synthesis of candidates with the highest probability of success.

Interdisciplinary Research at the Interface of Polymer Science, Analytical Chemistry, and Chemical Biology

The true potential of this compound will be realized through interdisciplinary research that merges polymer science, analytical chemistry, and chemical biology. nih.gov